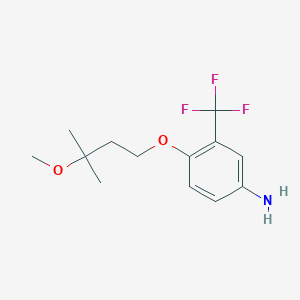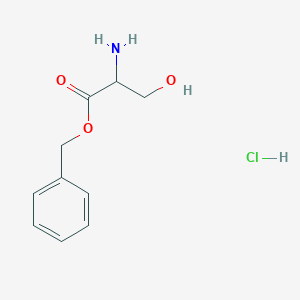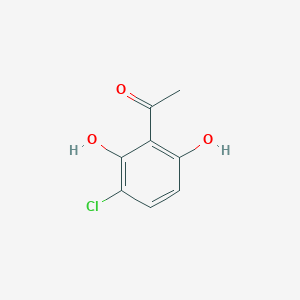
4-Fluoro-3,5-diiodobenzaldehyde
Übersicht
Beschreibung
4-Fluoro-3,5-diiodobenzaldehyde is a chemical compound with the molecular formula C7H3FI2O . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluoro group at the 4th position and iodine groups at the 3rd and 5th positions . The molecular weight of this compound is 375.90 g/mol . The InChI code for this compound is 1S/C7H3FI2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound has a molecular weight of 375.91 g/mol . The InChI code for this compound is 1S/C7H3FI2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
Fluorinated compounds, due to their unique properties such as high stability and the ability to influence the biological activity of molecules, play a significant role in pharmaceuticals and agrochemicals. For instance, fluorination can enhance the metabolic stability of pharmaceuticals, thereby increasing their efficacy and selectivity. Compounds such as 5-fluorouracil (5-FU) have been extensively studied for their anticancer properties, illustrating the importance of fluorinated derivatives in chemotherapy (Gmeiner, 2020).
Material Science and Liquid Crystals
In material science, fluorinated compounds contribute to the development of advanced materials with unique properties. For example, fluorinated liquid crystals exhibit peculiar properties and commercial applications in displays due to the special nature of the fluoro substituent, which can modify melting point, mesophase morphology, and transition temperatures, among other physical properties (Hird, 2007).
Organic Synthesis and Catalysis
The synthesis of fluorinated compounds often involves innovative organic synthesis techniques and catalysis, contributing to the field of organic chemistry. Fluoroalkylation reactions, particularly in aqueous media, highlight the progress in developing mild, environmentally friendly methods for incorporating fluorinated groups into target molecules, indicating the environmental considerations in modern chemical synthesis (Song et al., 2018).
Environmental and Safety Considerations
The development and use of fluorinated compounds also consider environmental and safety aspects. The synthesis and application of fluorocarbons as refrigerants, for example, have evolved significantly, addressing regulatory constraints and the need for safer and more environmentally friendly alternatives (Sicard & Baker, 2020).
Safety and Hazards
The safety information for 4-Fluoro-3,5-diiodobenzaldehyde indicates that it may cause serious eye irritation and respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and following specific procedures in case of contact with skin or eyes, or if inhaled .
Eigenschaften
IUPAC Name |
4-fluoro-3,5-diiodobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FI2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHZTGBAXWWHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)F)I)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FI2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]-acetic acid](/img/structure/B3162538.png)




![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-1-yl)-acetic acid](/img/structure/B3162578.png)



![tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3162637.png)


![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3162650.png)
